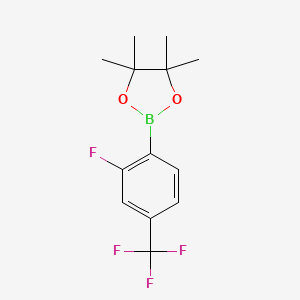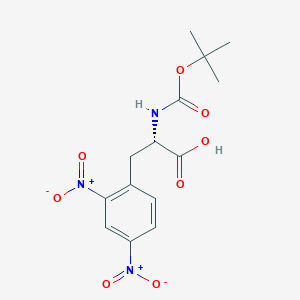
3-(Trifluoromethoxy)benzamidoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethoxy)benzamidoxime is a benzamidoxime derivative featuring a trifluoromethoxy group at the 3-position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethoxylation of a suitable benzene precursor using trifluoromethoxylating reagents . The amidoxime group can then be introduced through reactions with hydroxylamine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of 3-(Trifluoromethoxy)benzamidoxime may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethoxy)benzamidoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazoles.
Reduction: Reduction reactions can convert the amidoxime group to amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxadiazoles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Trifluoromethoxy)benzamidoxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biochemical assays.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)benzamidoxime involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins . The amidoxime group can form hydrogen bonds with target molecules, stabilizing the interaction .
Comparison with Similar Compounds
Properties
CAS No. |
886500-80-7 |
|---|---|
Molecular Formula |
C8H7F3N2O2 |
Molecular Weight |
220.15 g/mol |
IUPAC Name |
N'-hydroxy-3-(trifluoromethoxy)benzenecarboximidamide |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-2-5(4-6)7(12)13-14/h1-4,14H,(H2,12,13) |
InChI Key |
GDEBBTWHSBXNJB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=NO)N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)/C(=N\O)/N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B1318675.png)












